molecular formula C11H14FN5O2S B2490634 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 921060-78-8

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2490634
CAS No.: 921060-78-8
M. Wt: 299.32
InChI Key: NWNSZHQJIWICIM-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a sulfonamide moiety, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The tetrazole ring and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is unique due to its combination of a tetrazole ring, fluorophenyl group, and sulfonamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5O2S/c1-2-6-20(18,19)13-8-11-14-15-16-17(11)10-5-3-4-9(12)7-10/h3-5,7,13H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNSZHQJIWICIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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